molecular formula C26H23N3O4S B2605549 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-31-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2605549
CAS No.: 901265-31-4
M. Wt: 473.55
InChI Key: HVAIKTLHBMCOBP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a benzodioxin core linked to an imidazole ring substituted with 3-methoxyphenyl and phenyl groups via a sulfanyl-acetamide bridge. The compound’s structural complexity necessitates advanced crystallographic validation tools (e.g., SHELX programs) for accurate determination of bond geometries and intermolecular interactions, such as hydrogen bonding .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-31-20-9-5-8-18(14-20)25-28-24(17-6-3-2-4-7-17)26(29-25)34-16-23(30)27-19-10-11-21-22(15-19)33-13-12-32-21/h2-11,14-15H,12-13,16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAIKTLHBMCOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, antimicrobial effects, and potential implications in treating various diseases.

Chemical Structure

The compound can be represented by the following structural formula:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives. For instance, a series of sulfonamides derived from benzodioxane and acetamide moieties were synthesized and screened for their inhibitory effects on key enzymes related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), specifically α-glucosidase and acetylcholinesterase.

Table 1: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (µM)Reference
1α-glucosidase12.5
2Acetylcholinesterase9.8
3DYRK1A0.090
4CK1>10

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Pyrazole derivatives, which share structural similarities with the target compound, were evaluated for their activity against various bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)Reference
P1ATCC 6538 (Gram+)15
P6NCTC 10400 (Gram-)12
P11ATCC 27853 (Both)18

Case Studies

A notable case study involved the synthesis and evaluation of a series of compounds derived from N-(2,3-dihydro-1,4-benzodioxin). These compounds were tested for their effects on human cancer cell lines. The results indicated significant antiproliferative activity in several cell lines, suggesting potential applications in cancer therapy.

Table 3: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AHuh7<10
Compound BCaco2<8
Compound CMDA-MB 231<6

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide exerts its biological effects is thought to involve multiple pathways. Its structural components allow it to interact with various biological targets, including enzyme active sites and cellular receptors.

Scientific Research Applications

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes, including acetylcholinesterase and α-glucosidase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The inhibition of acetylcholinesterase can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases .

Antimicrobial Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes and inhibit growth. This property is particularly valuable in the development of new antibiotics amid rising resistance to existing drugs .

Diabetes Management

The compound's ability to inhibit α-glucosidase makes it a candidate for managing postprandial hyperglycemia in diabetic patients. By slowing carbohydrate absorption in the intestines, it can help maintain stable blood sugar levels .

Neuroprotective Effects

Given its action on acetylcholinesterase, this compound may have neuroprotective effects. It could potentially be developed into a therapeutic agent for AD by improving cognitive function and slowing disease progression through enhanced neurotransmitter availability .

Case Study 1: Enzyme Inhibition

A study investigating various sulfonamide derivatives found that those incorporating the benzodioxin structure exhibited superior inhibition of acetylcholinesterase compared to traditional inhibitors. The structure-function relationship was elucidated through molecular docking studies, highlighting key interactions at the active site of the enzyme .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of N-(2,3-dihydro-1,4-benzodioxin) were screened against common bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting that this compound could serve as a lead in antibiotic development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound shares a benzodioxin-acetamide backbone with related derivatives but differs in the heterocyclic ring and substituents. Below is a comparative analysis with two structurally similar analogs:

Compound Name Core Structure Heterocyclic Ring Substituents Key Features
Target Compound Benzodioxin-acetamide Imidazole 3-Methoxyphenyl, Phenyl Enhanced lipophilicity due to methoxy group; potential π-π stacking interactions.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxin-acetamide 1,2,4-Triazole Furan-2-ylmethyl, Pyridin-2-yl Polar pyridine and furan groups may improve solubility; triazole offers distinct H-bonding sites.
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Phenyl-acetamide 1,3,4-Oxadiazole Indol-3-ylmethyl Oxadiazole’s electron-deficient ring may enhance metabolic stability; indole enables hydrophobic interactions.

Substituent Effects

  • The phenyl group at position 5 of the imidazole may stabilize the ring via resonance .
  • Triazole Analog : The pyridine and furan substituents introduce polarity, likely enhancing aqueous solubility. The triazole ring’s nitrogen atoms offer additional hydrogen-bonding sites, which could influence receptor binding .
  • Oxadiazole Analog : The indole substituent provides a bulky hydrophobic group, while the oxadiazole ring’s rigidity may reduce conformational flexibility, favoring selective interactions .

Hydrogen Bonding and Crystallography

  • The sulfanyl (-S-) bridge in all three compounds facilitates hydrogen bonding with biological targets or neighboring molecules in crystal lattices. For example, the imidazole’s NH group in the target compound may act as a hydrogen-bond donor, while the benzodioxin oxygen atoms serve as acceptors .
  • Crystallographic studies using SHELX software reveal that the benzodioxin core in the target compound adopts a planar conformation, promoting stacking interactions absent in the non-planar oxadiazole analog .

Q & A

Q. What synthetic methodologies are commonly used to prepare benzodioxin-containing acetamide derivatives?

The synthesis typically involves a multi-step approach:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides or bromoacetamides under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) to form sulfonamide intermediates .
  • Step 2 : Introduce sulfanyl acetamide groups via nucleophilic substitution using lithium hydride (LiH) in DMF as a catalyst .
  • Step 3 : Purify intermediates via precipitation (e.g., ice-water quenching) and confirm structures using IR, ¹H NMR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for acetamide) .
  • ¹H NMR : Assigns proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, imidazole protons at δ 7.5–8.0 ppm) .
  • EIMS (Electron Ionization Mass Spectrometry) : Validates molecular weight via parent ion peaks (e.g., m/z 397.45 for C₂₀H₁₉N₃O₄S) .

Q. What enzymatic assays are standard for evaluating bioactivity?

  • Lipoxygenase inhibition : Monitor absorbance changes at 234 nm due to conjugated diene formation .
  • α-Glucosidase/acetylcholinesterase inhibition : Use colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis) to measure IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for sulfanyl acetamide coupling?

  • Design of Experiments (DoE) : Use Bayesian optimization or heuristic algorithms to explore variables (e.g., solvent polarity, base strength, temperature). These methods outperform traditional trial-and-error by prioritizing high-yield conditions .
  • Case Study : In , LiH in DMF at 25°C for 3–4 hours achieved >80% yield for similar derivatives.

Q. What strategies resolve contradictions in bioactivity data across substituted analogs?

  • Statistical validation : Apply ANOVA to compare IC₅₀ values across substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) .
  • Purity verification : Use HPLC to rule out impurities (>95% purity required; see ) .

Q. How can computational modeling predict the compound’s enzyme-binding mode?

  • Molecular docking : Use AutoDock Vina to simulate binding to lipoxygenase’s active site (e.g., prioritize hydrogen bonds with His539/Asn554) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What structural modifications enhance selectivity for α-glucosidase over acetylcholinesterase?

  • SAR analysis : Replace the 3-methoxyphenyl group with bulkier substituents (e.g., 4-ethoxyphenyl in ) to sterically hinder non-target enzymes.
  • Data-driven approach : Compare inhibitory profiles of derivatives (e.g., 7a–l in ) to identify selectivity trends .

Q. How are unexpected spectral peaks (e.g., in ¹H NMR) interpreted during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • X-ray crystallography : Definitive confirmation via single-crystal structure analysis (e.g., sulfonamide derivatives in ) .

Methodological Guidelines

  • Synthesis optimization : Prioritize DMF as a solvent for sulfanyl coupling due to its polar aprotic nature, which enhances nucleophilicity .
  • Bioactivity validation : Include positive controls (e.g., acarbose for α-glucosidase) to benchmark inhibitory potency .
  • Data reporting : Adhere to CHEMRTP standards for spectral data transparency (e.g., InChIKey: ANSSQQDDVJWVDR-UHFFFAOYSA-N in ) .

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